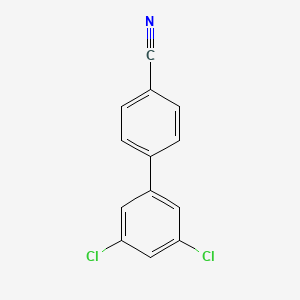

4-(3,5-Dichlorophenyl)benzonitrile

Beschreibung

4-(3,5-Dichlorophenyl)benzonitrile is an aromatic nitrile compound featuring a benzonitrile core substituted with a 3,5-dichlorophenyl group.

Eigenschaften

IUPAC Name |

4-(3,5-dichlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRRCKFRNRAPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432223 | |

| Record name | 4-(3,5-dichlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025992-48-6 | |

| Record name | 4-(3,5-dichlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)benzonitrile typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dichlorobenzonitrile.

Reaction with Benzoyl Chloride: The 3,5-dichlorobenzonitrile is reacted with benzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate 4-(3,5-dichlorophenyl)benzoyl chloride.

Conversion to Benzonitrile: The intermediate is then converted to 4-(3,5-dichlorophenyl)benzonitrile through a dehydration reaction using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of 4-(3,5-Dichlorophenyl)benzonitrile may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dichlorophenyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 4-(3,5-Dichlorophenyl)benzylamine.

Oxidation: 4-(3,5-Dichlorophenyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dichlorophenyl)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3,5-Dichlorophenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile and dichlorophenyl groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Key Observations :

- Its higher molecular weight (481.97 g/mol) may reduce bioavailability but improve target binding specificity.

- Aliphatic vs. Aromatic Nitriles : 4-(3,5-Dichlorophenyl)-4-oxobutyronitrile replaces the aromatic benzonitrile with an aliphatic nitrile and oxo group. This likely increases electrophilicity, making it more reactive in nucleophilic addition reactions.

- Phenoxy-Linked Systems: The compound in uses a phenoxy bridge and dimethyl substitution, which could enhance steric hindrance and alter solubility.

- Amino Substitution: 4-Amino-3,5-dichlorobenzonitrile replaces the dichlorophenyl group with an amino substituent, reducing lipophilicity but introducing hydrogen-bonding capability for improved solubility.

Biologische Aktivität

4-(3,5-Dichlorophenyl)benzonitrile, a compound with significant structural and functional properties, has garnered attention in various biological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities, including:

- Anticancer Properties : It has shown promising results in inhibiting tumor growth in various cancer cell lines.

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which may be beneficial in treating diseases related to enzyme dysfunction.

- Cytotoxicity : Evaluations of cytotoxic effects reveal its potential as a chemotherapeutic agent.

Anticancer Activity

Research indicates that 4-(3,5-Dichlorophenyl)benzonitrile possesses notable anticancer properties. For instance:

- A study demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells with an IC value of approximately 25.72 μM. Flow cytometry analyses confirmed increased apoptotic activity with daily dosages .

- In vivo studies on tumor-bearing mice revealed significant suppression of tumor growth when treated with this compound .

Table 1: Summary of Anticancer Activity

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity |

| Murine Leukemia | 1.6 ± 0.9 | Apoptotic pathways |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- It selectively inhibits soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological processes. The structure-activity relationship (SAR) studies suggest that the dichloro substitution enhances binding affinity to the sEH active site .

Table 2: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | Potency (IC) |

|---|---|---|

| Soluble Epoxide Hydrolase | Competitive inhibition | Not specified |

The biological activity of 4-(3,5-Dichlorophenyl)benzonitrile can be attributed to its interaction with specific molecular targets:

- Binding Affinity : The dichlorophenyl group increases lipophilicity, enhancing the compound's ability to penetrate cellular membranes and bind to target proteins.

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Interaction : By binding to sEH, it alters the metabolism of fatty acids, which may contribute to its anticancer effects.

Case Studies and Research Findings

Several case studies have documented the efficacy of 4-(3,5-Dichlorophenyl)benzonitrile in preclinical models:

- Study on Tumor Growth Suppression : A comprehensive study involving various cancer models indicated that treatment with this compound significantly reduced tumor size compared to control groups .

- Cytotoxicity Assessment : In vitro tests demonstrated substantial cytotoxic effects against multiple cancer cell lines, reinforcing its potential as a lead candidate for drug development .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.